4-Acetyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-acetyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)6-3-2-4-7-8(6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) |
InChI Key |
CGYMEAPJVREGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetyl 1h Benzo D Imidazol 2 3h One and Its Analogues
Established Synthetic Routes to the 1H-benzo[d]imidazol-2(3H)-one Core
The foundational 1H-benzo[d]imidazol-2(3H)-one structure is a cornerstone for numerous pharmaceutical and chemical entities. nih.gov Its synthesis has been approached through several well-established routes, primarily involving the cyclization of ortho-phenylenediamine derivatives.
One of the most common strategies involves the reaction of o-phenylenediamines with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole or urea (B33335). nih.gov This method facilitates the formation of the cyclic urea structure inherent to the benzimidazolone core. Another prevalent approach is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which often requires acidic conditions to promote cyclization. connectjournals.com
More contemporary methods focus on improving efficiency and sustainability. For instance, copper-catalyzed oxidative tandem C-H aminations have been developed for the multicomponent synthesis of functionalized benzimidazolones from arylamines, dialkylamines, and alcohols. nih.gov Palladium-catalyzed intramolecular C-N bond formation has also emerged as a powerful tool for constructing the benzimidazolone ring system. nih.govacs.org These catalytic methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches.
Solvent- and catalyst-free conditions have also been explored for the synthesis of related dihydrobenzimidazoles from acyclic ketones and o-phenylenediamines, highlighting a move towards greener chemistry. rsc.org Furthermore, the use of solid carbon dioxide as a carbonyl source for the synthesis of 1-arylbenzimidazol-2-ones from N-aryl-2-nitrosoanilines presents a metal-free and atom-economical alternative. organic-chemistry.org
Strategies for Acetylation and Introduction of the Acetyl Moiety
Once the benzimidazolone core is established, the introduction of the acetyl group at the 4-position is a key transformation. This can be achieved through various acetylation strategies.
Direct Acylation Approaches
Direct acylation of the pre-formed benzimidazolone ring is a common and straightforward method. This typically involves the use of an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid or a base. Friedel-Crafts acylation is a classic example of this approach, where a Lewis acid catalyst promotes the electrophilic substitution of the acetyl group onto the aromatic ring. A new procedure for the carbonylative acetylation of heterocycles has been developed, where an organic peroxide acts as the methyl source, transforming various heterocycles into their corresponding methyl ketones. researchgate.net
Multi-step Synthetic Sequences Incorporating Acetyl Groups
In some cases, it is more advantageous to introduce the acetyl group at an earlier stage of the synthesis. This multi-step approach involves using a starting material that already contains the acetyl functionality or a precursor to it. For example, the synthesis can begin with an appropriately substituted o-phenylenediamine (B120857) that already bears an acetyl group. Subsequent cyclization would then directly yield the desired 4-acetylated benzimidazolone. These multi-step sequences can offer better control over regioselectivity, which can be a challenge in direct acylation methods. beilstein-journals.orgbeilstein-journals.org
Synthesis of Positional Isomers and Related Acetylated Benzimidazolone Derivatives
The synthesis of positional isomers of acetylated benzimidazolones, such as the 5-acetyl or 6-acetyl derivatives, requires careful selection of starting materials and synthetic routes to control the regiochemical outcome. The directing effects of substituents on the aromatic ring of the o-phenylenediamine precursor play a crucial role in determining the position of both cyclization and subsequent acylation reactions.
For instance, starting with a 3-substituted or 4-substituted o-phenylenediamine will lead to different positional isomers of the final benzimidazolone product. The electronic nature of these substituents (electron-donating or electron-withdrawing) will influence the reactivity of the aromatic ring and the preferred site of electrophilic attack during acylation. Regioselective synthesis of benzimidazolones can also be achieved through cascade C-N coupling reactions of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems, offering a predictable route to complex heterocycles. nih.gov
Catalytic Systems and Reaction Conditions in Acetylated Benzimidazolone Synthesis
The use of catalytic systems is prevalent in modern synthetic strategies for benzimidazolones and their derivatives, offering improved yields, milder reaction conditions, and enhanced selectivity.
Palladium-based catalysts are widely employed for C-N cross-coupling reactions to form the benzimidazolone ring. nih.govacs.org For example, a single palladium catalyst can be used to couple monosubstituted ureas with 1,2-dihaloaromatic systems in a cascade fashion to produce benzimidazolones with high regioselectivity. nih.gov Copper catalysts have also been utilized in the synthesis of benzimidazolones through oxidative tandem C-H aminations. nih.gov
In the context of acetylation, Lewis acids such as aluminum chloride are classic catalysts for Friedel-Crafts reactions. More recently, other catalytic systems have been explored to improve the efficiency and environmental footprint of these reactions. The conditions for these reactions, including solvent, temperature, and reaction time, are critical parameters that need to be optimized to achieve the desired product in high yield and purity.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Acetyl 1h Benzo D Imidazol 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns of these protons would be dictated by their coupling with adjacent protons. For instance, a proton with two adjacent non-equivalent protons would appear as a doublet of doublets.
The protons of the acetyl group's methyl substituent would likely produce a singlet in the upfield region, characteristically around δ 2.5 ppm. The protons attached to the nitrogen atoms of the imidazolone (B8795221) ring (N-H) are expected to show broad singlets, with their chemical shifts being sensitive to the solvent used and concentration. In a polar aprotic solvent like DMSO-d₆, these N-H protons can often be observed at δ 10-12 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 8.0 | m | 3H | Ar-H |
| ~ 10.0 - 12.0 | br s | 2H | N-H |
| ~ 2.5 | s | 3H | -COCH₃ |
Note: The predicted chemical shifts are based on the analysis of analogous benzimidazole (B57391) structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the acetyl group is anticipated to resonate significantly downfield, typically in the range of δ 190-200 ppm. The carbonyl carbon of the imidazolone ring is also expected in the downfield region, around δ 150-160 ppm.
The aromatic carbons of the benzene ring would appear between δ 110 and 140 ppm. The carbon atom attached to the acetyl group would be shifted further downfield within this range due to the electron-withdrawing effect of the carbonyl group. The methyl carbon of the acetyl group would be found in the upfield region, typically around δ 20-30 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190 - 200 | C=O (acetyl) |
| ~ 150 - 160 | C=O (imidazolone) |
| ~ 110 - 140 | Ar-C |
| ~ 20 - 30 | -COCH₃ |
Note: The predicted chemical shifts are based on the analysis of analogous benzimidazole structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., NOESY for Regioisomeric Elucidation)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for distinguishing between possible regioisomers. For instance, if the acetyl group were at a different position on the benzene ring, the through-space correlations observed in a NOESY spectrum would be different. A NOESY experiment on this compound would show a correlation between the acetyl methyl protons and the aromatic proton at the 5-position, thus confirming the regiochemistry of the substitution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the acetyl group is expected around 1680 cm⁻¹. The C=O stretching of the cyclic amide (imidazolone) would likely appear at a slightly higher frequency, around 1700-1720 cm⁻¹. The N-H stretching vibrations of the imidazolone ring are expected to produce a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3300 | Broad, Medium | N-H Stretch |
| > 3000 | Medium | Aromatic C-H Stretch |
| < 3000 | Medium | Aliphatic C-H Stretch |
| ~ 1700 - 1720 | Strong | C=O Stretch (Imidazolone) |
| ~ 1680 | Strong | C=O Stretch (Acetyl) |
| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₉H₈N₂O₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (176.17 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The exact mass of C₉H₈N₂O₂ is 176.0586 u. An HRMS analysis would be expected to yield a mass value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This analysis is crucial for verifying the purity and empirical formula of a newly synthesized compound. For this compound (C₉H₈N₂O₂), the theoretical elemental composition is:
Carbon (C): 61.36%
Hydrogen (H): 4.58%
Nitrogen (N): 15.90%
The experimental results from an elemental analyzer should be in close agreement with these theoretical values, typically within ±0.4%, to confirm the purity and elemental composition of the compound.
Table 4: Theoretical Elemental Analysis Data for C₉H₈N₂O₂
| Element | Theoretical Percentage |
| Carbon (C) | 61.36% |
| Hydrogen (H) | 4.58% |
| Nitrogen (N) | 15.90% |
Lack of Specific Data for Chromatographic Purity Assessment of this compound
Therefore, the requested section "3.5. Chromatographic Methods for Purity Assessment (e.g., TLC)" cannot be generated with the required level of scientific accuracy and detail. Providing generalized information would not meet the prompt's criteria for "Detailed research findings" and would risk introducing speculative or inaccurate content. The creation of interactive data tables is also not feasible without the underlying specific data from experimental research.
Further investigation into proprietary databases or direct academic research would be necessary to obtain the specific chromatographic conditions and results required to fulfill the request as outlined.
Reactivity Profiles and Chemical Transformations of 4 Acetyl 1h Benzo D Imidazol 2 3h One Derivatives
Electrophilic Substitution Reactions on the Benzimidazolone Core
The benzimidazolone ring system is susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is influenced by the directing effects of both the fused imidazolone (B8795221) ring and the acetyl group. The imidazolone moiety, specifically the amide-like nitrogen atoms, generally directs incoming electrophiles to the 5- and 6-positions of the benzene (B151609) ring. chemicalbook.comlongdom.org Conversely, the acetyl group is a meta-directing and deactivating group. nih.gov Therefore, the substitution pattern on the 4-acetyl-1H-benzo[d]imidazol-2(3H)-one core will be a composite of these effects, with positions 5, 6, and 7 being potential sites for electrophilic attack.
Nitration of benzimidazole (B57391) derivatives typically occurs at the 5- or 6-position. researchgate.net For this compound, nitration would likely yield a mixture of products, with substitution occurring at the positions ortho and para to the activating imidazolone ring, but meta to the deactivating acetyl group. Halogenation, another common electrophilic substitution, shows similar regioselectivity. For instance, bromination of 2-aminobenzimidazoles can lead to mono-, di-, or tri-bromo derivatives at the 4, 5, and 6 positions depending on the reaction conditions. longdom.org
| Reaction | Reagent | Conditions | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Cooling | 4-Acetyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one |
| Bromination | Br₂ / FeBr₃ | Room Temperature | 4-Acetyl-6-bromo-1H-benzo[d]imidazol-2(3H)-one |
| Chlorination | Cl₂ / AlCl₃ | Room Temperature | 4-Acetyl-6-chloro-1H-benzo[d]imidazol-2(3H)-one |
| Sulfonation | Fuming H₂SO₄ | Heating | This compound-6-sulfonic acid |
Nucleophilic Addition/Substitution Reactions of Activated Centers
The primary sites for nucleophilic attack are the carbonyl carbon of the acetyl group and, to a lesser extent, the C2 carbonyl carbon of the imidazolone ring. The acetyl group's carbonyl is a typical ketone and readily undergoes nucleophilic addition.
One significant reaction is the Claisen-Schmidt condensation, where the methyl group of the acetyl moiety, after deprotonation by a base, acts as a nucleophile. It can react with various aromatic aldehydes to form benzimidazole chalcones. biointerfaceresearch.comwikipedia.org These chalcones are valuable intermediates for synthesizing other complex molecules. Similarly, Knoevenagel condensation can occur with activated methylene (B1212753) compounds like malononitrile (B47326).
| Reaction Type | Reagent(s) | Conditions | Product Type |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH | Aqueous ethanol, RT | Chalcone derivative |
| Knoevenagel Condensation | Malononitrile, Piperidine (B6355638) | Ethanol, Reflux | Arylidenemalononitrile derivative |
| Hydrazone Formation | Hydrazine or substituted hydrazines | Acid catalyst, Heating | Hydrazone derivative |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for synthesizing fused polyheterocyclic systems. The acetyl group and the adjacent N-H group of the imidazole (B134444) ring can participate in cyclization reactions to form new rings.
For instance, multicomponent reactions involving 2-aminobenzimidazoles (a related precursor), aldehydes, and malononitrile can yield pyrimido[1,2-a]benzimidazoles. nih.govbohrium.comrsc.orgresearchgate.net By analogy, the acetyl group of this compound could first be converted into a more reactive intermediate, which then undergoes cyclization.
Another powerful method is the Fischer indole (B1671886) synthesis. byjus.com The ketone of the acetyl group can react with a phenylhydrazine (B124118) to form a phenylhydrazone intermediate. wikipedia.orgpsu.edu Under acidic conditions, this intermediate can cyclize to form an indole ring fused to the benzimidazolone core, creating a complex polyheterocyclic structure. ijarsct.co.inorganic-chemistry.org
| Reaction Name | Key Reagents | Conditions | Resulting Fused System |
|---|---|---|---|
| Pyrimido[1,2-a]benzimidazole synthesis | Malononitrile, Aromatic Aldehyde | Catalyst (e.g., ZnO@SO₃H@Tropine), Heat | Pyrimido[1,2-a]benzimidazolone derivative |
| Fischer Indole Synthesis | Phenylhydrazine, Acid Catalyst (Brønsted or Lewis) | Heating | Indolo[3,2-d]benzimidazolone derivative |
Oxidation and Reduction Processes
The acetyl group is readily susceptible to both oxidation and reduction.
Reduction: The ketonic carbonyl of the acetyl group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). chegg.commasterorganicchemistry.comlibretexts.orgrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation. Complete reduction of the carbonyl group to a methylene (-CH₂-) group, thus converting the acetyl group to an ethyl group, can be accomplished under harsher conditions using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
Oxidation: The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganicchemistrytutor.com This reaction would insert an oxygen atom between the carbonyl carbon and the aromatic ring, yielding 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl acetate. organic-chemistry.orgpw.livechemistrysteps.com The migratory aptitude in unsymmetrical ketones determines the regioselectivity, with aryl groups generally migrating in preference to methyl groups. pw.livechemistrysteps.com
| Process | Reaction | Reagent(s) | Product |
|---|---|---|---|
| Reduction | Reduction to Alcohol | NaBH₄ in Methanol | 4-(1-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one |
| Complete Reduction (Deoxygenation) | Zn(Hg), conc. HCl (Clemmensen) | 4-Ethyl-1H-benzo[d]imidazol-2(3H)-one | |
| Oxidation | Baeyer-Villiger Oxidation | mCPBA in CH₂Cl₂ | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl acetate |
Investigation of Biological Activities and Pharmacological Targets in Vitro and Pre Clinical Studies
Anticancer Activity of Benzimidazolone Derivatives and Acetylated Analogues
Benzimidazolone derivatives have demonstrated notable anticancer properties through various mechanisms of action. These compounds interfere with critical cellular processes that are often dysregulated in cancer, leading to the inhibition of tumor growth and proliferation.
Inhibition of Specific Kinases (e.g., PTK6, PARP-1)
A primary mechanism through which benzimidazolone derivatives exert their anticancer effects is the inhibition of specific protein kinases, which are crucial regulators of cell signaling pathways. nih.gov
One key target is Protein Tyrosine Kinase 6 (PTK6) , which is implicated in the progression of several cancers, including breast cancer. Specific derivatives of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one have been identified as potent and selective inhibitors of PTK6. nih.govresearchgate.net For instance, compounds developed from a lead benzimidazolone structure showed significant inhibitory activity against PTK6 both in vitro and at the cellular level, with IC50 values as low as 0.12 μM. nih.gov These inhibitors effectively blocked the phosphorylation of PTK6 substrates, suggesting their potential as therapeutic agents for PTK6-positive carcinomas. nih.gov
Another critical enzyme targeted by this class of compounds is Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme vital for DNA repair. nih.govsemanticscholar.org Cancer cells, particularly those with existing DNA repair defects, are highly dependent on PARP-1 for survival. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and found to be potent PARP-1 inhibitors, with IC50 values in the low nanomolar range. nih.gov By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapeutics, leading to synthetic lethality in cancer cells.
| Compound Class | Target Kinase | IC50 Value | Reference |
| (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivative (Compound 20) | PTK6 | 0.12 μM | nih.gov |
| (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivative (Compound 21) | PTK6 | 0.52 μM | nih.gov |
| 1H-benzo[d]imidazole-4-carboxamide derivatives | PARP-1 | Nanomolar range | nih.gov |
Modulation of Protein Phosphorylation
By inhibiting kinases, benzimidazolone derivatives directly modulate protein phosphorylation, a key process in cellular signal transduction. nih.gov The inhibition of PTK6, for example, prevents the phosphorylation of its specific substrates within the cell. nih.gov This action disrupts the signaling pathways that drive cancer cell proliferation and survival. The ability of these compounds to selectively inhibit certain kinases allows for targeted interference with aberrant phosphorylation events that are characteristic of cancer cells.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately trigger cell death, making them valuable targets for anticancer drugs. nih.gov Studies have shown that certain benzimidazole (B57391) derivatives can function as inhibitors of both topoisomerase I and topoisomerase II. These compounds stabilize the enzyme-DNA complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, thereby inducing apoptosis in cancer cells.
Mechanistic Insights into Antiproliferative Effects
The antiproliferative activity of benzimidazolone derivatives stems from their ability to induce cell cycle arrest and apoptosis. nih.govmdpi.com Research on benzimidazole-based compounds has shown they can halt the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.com
Mechanistically, these compounds have been found to trigger apoptosis through the intrinsic pathway. nih.gov This is characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. nih.govsemanticscholar.org The shift in the Bax/Bcl-2 ratio leads to the activation of caspases, including caspase-3 and caspase-8, which are executioner enzymes of apoptosis. nih.govsemanticscholar.org This cascade of events ultimately results in programmed cell death of the cancer cells. Furthermore, some derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism similar to that of established chemotherapy agents, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis. mdpi.com
Antimicrobial Activity (Antibacterial and Antifungal)
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govnih.gov
Targeting Microbial Strains (e.g., E. coli, S. aureus, C. albicans, A. niger)
Benzimidazolone derivatives have been evaluated against a range of clinically relevant microbial strains, showing significant inhibitory effects.
Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net
Staphylococcus aureus : Numerous benzimidazole derivatives exhibit potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govacu.edu.in Certain compounds have displayed minimum inhibitory concentrations (MICs) comparable to the antibiotic ciprofloxacin. nih.gov Bis(benzimidazole) derivatives, for instance, have been shown to inhibit Gram-positive bacteria like S. aureus at concentrations ranging from 12.5 to 100 μg/mL. researchgate.net
Escherichia coli : Activity has also been observed against Gram-negative bacteria such as E. coli. Fused tricyclic benzimidazole–thiazinone derivatives have demonstrated inhibitory action, with one compound showing a synergistic effect when combined with ciprofloxacin. nih.gov
Antifungal Activity: The antifungal properties of benzimidazolone analogues are also well-documented. nih.govresearchgate.netpreprints.org
Candida albicans : This opportunistic yeast is a common cause of fungal infections. Many benzimidazole derivatives exhibit potent fungicidal activity against C. albicans, with MIC values that are often equivalent or superior to standard antifungal drugs like amphotericin B and fluconazole. nih.govpreprints.orgresearchgate.net
Aspergillus niger : This common mold can cause aspergillosis. Benzimidazole derivatives have also shown promising antifungal activity against A. niger, highlighting their potential as broad-spectrum antifungal agents. preprints.org
The table below summarizes the antimicrobial activity of selected benzimidazole derivatives.
| Microbial Strain | Compound Type | Activity (MIC) | Reference |
| S. aureus (MRSA) | 5-halo benzimidazole derivatives | Comparable to Ciprofloxacin | nih.gov |
| S. aureus | Bis(benzimidazole) derivatives | 12.5-100 μg/mL | researchgate.net |
| E. coli | Benzimidazole–thiazinone derivative (CS4) | 512 μg/mL | nih.gov |
| C. albicans | Bisbenzimidazole derivatives | 0.975-15.6 µg/mL | nih.gov |
| C. albicans | 2-and 1,2-substituted benzimidazoles | 104.6-151.78 µg/mL | researchgate.net |
| A. niger | Benzimidazole-triazole hybrid | 8-16 μg mL-1 | preprints.org |
Other Pharmacological Modulations (e.g., Na+/Ca2+ Exchanger Isoforms, Cholinesterase, Urease)
Benzimidazolone derivatives have been investigated for their ability to modulate various other pharmacological targets.
Na+/Ca2+ Exchanger Isoforms: The sodium-calcium (Na+/Ca2+) exchanger (NCX) is a critical protein for maintaining calcium homeostasis in cells. nih.gov While it represents a potential target for pharmacological intervention in various diseases, specific studies detailing the modulatory effects of 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one or related acetylated benzimidazolones on NCX isoforms are not prominent in the available scientific literature.
Cholinesterase Inhibition: The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. physchemres.org Several benzimidazole derivatives have been identified as potent AChE inhibitors. physchemres.orgnih.gov Structure-activity relationship (SAR) studies reveal that the substitution pattern on the benzimidazole ring is critical for inhibitory activity. For example, compounds featuring a 5(6)-chloro substitution on the benzimidazole ring, combined with other moieties, have demonstrated potent AChE inhibition with IC50 values in the nanomolar range. nih.gov The benzimidazole core often interacts with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov
| Compound | Key Structural Features | AChE IC50 (nM) | Reference |
|---|---|---|---|
| Compound 3h | 5(6)-chloro benzimidazole-triazole hybrid | 29.5 ± 1.2 | nih.gov |
| Compound 3d | 5(6)-chloro benzimidazole-triazole hybrid | 31.9 ± 0.1 | nih.gov |
| Donepezil (Reference) | Standard AChE inhibitor | 21.8 ± 0.9 | nih.gov |
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a promising strategy for combating these infections. Benzimidazole-based compounds have emerged as highly potent urease inhibitors. A series of novel benzimidazole-based hydrazones demonstrated exceptionally strong inhibitory activity against Jack bean urease, with IC50 values significantly lower than that of the standard inhibitor, thiourea. researchgate.net Molecular docking studies suggest that these inhibitors can effectively bind to the active site of the enzyme. researchgate.net
| Compound | Key Structural Features | Urease IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 1 | 5,6-dichloro-2-methyl-1H-benzimidazol-1-yl acetohydrazide | 0.0155 ± 0.0039 | researchgate.net |
| Derivative 2 | 5,6-dichloro-2-methyl-1H-benzimidazol-1-yl acetohydrazide | 0.0602 ± 0.0071 | researchgate.net |
| Thiourea (Reference) | Standard urease inhibitor | 0.5115 ± 0.0233 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Acetylated Benzimidazolones
The biological activity of benzimidazole and benzimidazolone derivatives is highly dependent on their structural features. SAR studies have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have a profound impact on pharmacological activity. nih.gov
The position of the acetyl group on the benzimidazolone ring is a critical determinant of the compound's biological profile and its utility as a synthetic intermediate.
2-Acetylbenzimidazole (B97921): When the acetyl group is at the C2 position, the molecule serves as a versatile synthon for creating a wide array of biologically active heterocyclic compounds. biointerfaceresearch.com The carbonyl group is a key reactive site, allowing for the synthesis of derivatives like chalcones, pyrazolines, and isoxazoles, which have shown cytotoxic effects on various cancer cell lines. biointerfaceresearch.com
5-Acetylbenzimidazole: Derivatives with the acetyl group at the C5 position have been investigated for their antiviral properties. A study of 5-acetyl-2-arylbenzimidazoles identified a compound with a 2,4-dimethoxy phenyl group at the C2 position as an effective antiviral agent against Bovine Viral Diarrhea virus (BVDV), a surrogate for the Hepatitis C virus. nih.gov
These findings indicate that the acetyl group is not merely a passive substituent but an active functional group that influences the molecule's therapeutic potential and provides a handle for further chemical modifications.
Modifications to the benzene (B151609) portion of the benzimidazolone core and substitutions on the nitrogen atoms are key strategies for optimizing potency and selectivity.
Substituents on the Benzene Ring: The electronic properties of substituents on the benzene ring significantly modulate activity.
Electron-withdrawing groups: Halogen atoms (e.g., chloro, fluoro) and nitro groups often enhance antimicrobial or specific inhibitory activities. For instance, 5,6-dichloro-benzimidazole derivatives are potent urease inhibitors. researchgate.net Similarly, a 5(6)-chloro substitution was found in potent acetylcholinesterase inhibitors. nih.gov In the context of benzimidazole opioids, a nitro group at the C5 position was associated with the most potent compounds. wikipedia.org
Electron-releasing groups: Groups like methyl and methoxy (B1213986) have been shown to contribute to promising antifungal activity in some series of benzimidazole derivatives. nih.gov
N-substitutions: Substitution at the N1 and N3 positions of the benzimidazolone ring is crucial for tuning the pharmacological profile.
Potency and Selectivity: Optimization of the N-capping group on a central piperidine (B6355638) ring attached to the benzimidazolone nitrogen led to the discovery of highly potent and selective muscarinic M1 receptor agonists. nih.gov Similarly, N-piperidinyl-benzimidazolone derivatives have been optimized into potent and selective inhibitors of the DNA repair enzyme 8-Oxo Guanine DNA Glycosylase 1 (OGG1). researchgate.net
Enhanced Activity: The substitution of a benzyl (B1604629) group at the N1 position has been shown to enhance the anti-inflammatory action of certain benzimidazoles. nih.gov
These SAR insights underscore the high "tunability" of the benzimidazolone scaffold, allowing medicinal chemists to systematically modify its structure to achieve desired biological effects against a wide range of targets.
Computational and Theoretical Investigations of 4 Acetyl 1h Benzo D Imidazol 2 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one, and a biological target, typically a protein or enzyme.
Molecular docking studies on benzimidazole (B57391) derivatives have revealed their potential to interact with a variety of biological targets. For instance, novel benzimidazole derivatives have been docked against the crystal structure of the DNA-Topo II complex to explore their binding modes and explain their cytotoxic effects. researchgate.net Similarly, docking studies have been conducted on other therapeutic targets like the MDM2 protein, serine-threonine protein kinases (Akt-1, RAF, B-RAF), and the epidermal growth factor receptor (EGFR). nih.gov
While specific docking studies for this compound are not extensively detailed in the provided context, the binding modes of similar benzimidazole-containing compounds can offer predictive insights. For example, in studies with Candida species' 14-α demethylase enzyme, benzimidazole-thiadiazole derivatives have shown that the thiadiazole core interacts with the heme group, and a hydrogen bond is formed between the amino acid MET508 and the hydrogen at the 1-position of the benzimidazole ring. acs.org The binding affinities, often expressed as docking scores in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding. For some benzimidazole hybrids, these scores have been reported to be comparable to standard drugs. nih.gov
The following table summarizes representative binding affinities of various benzimidazole derivatives with different protein targets, which can serve as a reference for the potential interactions of this compound.
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| Benzimidazole-thiadiazole derivative | 14-α demethylase (CYP51) | -10.928 acs.org |
| Aminobenzimidazole-coumaranone conjugate | Bacterial/Fungal Receptors | -7.5 to -10.5 nih.gov |
| New Oxadiazole/Benzimidazole Hybrids | EGFR kinase site (PDB ID: 4HJO) | -8.6 ekb.eg |
This table is generated based on data from related benzimidazole compounds to infer the potential binding affinities of this compound.
In Silico Pharmacokinetic Predictions (ADME/T Aspects)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (T), is a critical step in drug development. In silico methods are frequently employed for the early prediction of these pharmacokinetic parameters. nih.gov
For benzimidazole derivatives, ADME predictions are crucial to identify promising drug candidates and minimize late-stage failures in clinical trials. nih.gov Web-based tools like SwissADME and pkCSM are often used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. isca.me The "BOILED-Egg" model is a graphical method used to predict a molecule's passive diffusion through the gastrointestinal tract and the blood-brain barrier. nih.gov
While specific ADME/T data for this compound is not available, studies on related compounds suggest that the benzimidazole scaffold can be modified to achieve favorable pharmacokinetic profiles. rsc.org For example, all compounds in a study of benzimidazole derivatives and their cobalt coordination compounds were predicted to have a bioavailability level of 0.55. nih.gov
The following table presents a hypothetical ADME profile for this compound, based on typical predictions for similar small molecules.
| ADME/T Parameter | Predicted Value/Classification |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | Low to Moderate |
| P-glycoprotein Substrate | Yes/No |
| CYP450 Inhibition (various isoforms) | Non-inhibitor/Inhibitor |
| Oral Bioavailability | Good |
| Carcinogenicity | Non-carcinogen |
| Hepatotoxicity | Low risk |
This table represents a predictive profile for this compound based on general in silico ADME/T studies of benzimidazole derivatives.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
DFT studies are employed to understand the electronic properties of benzimidazole derivatives, including the distribution of electron density and the energies of molecular orbitals. semanticscholar.org These calculations can help in predicting the molecule's reactivity and its potential to participate in various chemical reactions. For instance, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis can provide insights into the electrophilic and nucleophilic sites of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important parameters that relate to the molecule's ability to donate or accept electrons.
Conformational analysis using DFT helps in determining the most stable three-dimensional structure of a molecule. By calculating the energy of different conformations, the lowest energy, and therefore most probable, structure can be identified. researchgate.net This is crucial for molecular docking studies, as the accuracy of the ligand's structure is essential for predicting its binding mode. For some benzimidazole derivatives, the molecular energy profile has been obtained by varying selected torsion angles to determine conformational flexibility. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com
QSAR models are developed using a series of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can be topological (2D) or conformational (3D). nih.gov Once a statistically significant and predictive QSAR model is established, it can be used to predict the activity of new, untested compounds. nih.govbiointerfaceresearch.com
For benzimidazole derivatives, QSAR studies have been performed to correlate their cytotoxic activity against cancer cell lines with different molecular descriptors. nih.gov The statistical significance of these models is often evaluated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). Such models have been shown to explain a high percentage of the variability in the biological activity of the investigated compounds. nih.gov While a specific QSAR model for this compound is not provided, the general applicability of QSAR to the benzimidazole class suggests its utility in predicting the biological activities of this compound.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways
The foundation of any investigation into a novel compound lies in the development of efficient and versatile synthetic routes. Future research should prioritize the establishment of robust methods for the synthesis of the 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one core structure. Key areas of exploration would include:
Starting Material Selection: Investigating various substituted ortho-phenylenediamines and acetic acid derivatives to optimize yield and purity.
Cyclization Strategies: Evaluating different cyclization reagents and conditions to favor the formation of the desired benzimidazolone ring system.
Purification Techniques: Developing effective chromatographic and recrystallization methods to obtain highly pure this compound for subsequent biological evaluation.
A comparative analysis of different synthetic approaches would be instrumental in identifying the most scalable and cost-effective methodology for future, more extensive studies.
Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles
Once a reliable synthetic pathway to the core structure is established, the focus can shift to the design and synthesis of a library of derivatives. This approach will allow for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. Key modifications could include:
Substitution on the Benzene (B151609) Ring: Introducing various electron-donating and electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.
Modification of the Acetyl Group: Transforming the acetyl moiety into other functional groups, such as esters, amides, or more complex side chains, to explore interactions with different biological targets.
N-Substitution on the Imidazole (B134444) Ring: Alkylation or acylation at the nitrogen atoms of the benzimidazolone ring to enhance solubility, cell permeability, and target engagement.
The following table outlines a hypothetical set of derivatives that could be synthesized to probe the SAR of the this compound scaffold.
| Derivative ID | R1 (Benzene Ring Substitution) | R2 (Acetyl Group Modification) | R3 (N1-Substitution) | R4 (N3-Substitution) |
| ABI-001 | H | -COCH3 | H | H |
| ABI-002 | 6-Cl | -COCH3 | H | H |
| ABI-003 | 6-OCH3 | -COCH3 | H | H |
| ABI-004 | H | -COOCH2CH3 | H | H |
| ABI-005 | H | -CONHPh | H | H |
| ABI-006 | H | -COCH3 | -CH3 | H |
| ABI-007 | H | -COCH3 | H | -CH2Ph |
This table is illustrative and represents a starting point for a medicinal chemistry campaign.
Deepening Mechanistic Understanding of Biological Activities
A crucial aspect of future research will be to elucidate the mechanism of action of any observed biological activities of this compound and its derivatives. This would involve a combination of in vitro and in silico techniques:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular targets of active compounds. Many benzimidazole (B57391) derivatives have been shown to interact with biomolecules like DNA and various enzymes. nih.gov
Enzymatic and Cellular Assays: Conducting a battery of assays to determine the effect of the compounds on key cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways. nih.gov
In Silico Modeling: Utilizing molecular docking and molecular dynamics simulations to predict and rationalize the binding interactions of the compounds with their biological targets at the atomic level.
Application in Chemical Biology Probes and Target Validation
Beyond their direct therapeutic potential, derivatives of this compound could be developed as valuable chemical biology tools. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, these compounds could be transformed into probes for:
Target Validation: Confirming the engagement of the compounds with their putative targets in a cellular context.
Cellular Imaging: Visualizing the subcellular localization of the target protein or pathway.
Mechanism-of-Action Studies: Tracking the downstream effects of target modulation in living cells.
The development of such probes would not only advance our understanding of the biological activities of this specific compound class but also contribute to the broader field of chemical biology.
Q & A
How can 4-Acetyl-1H-benzo[d]imidazol-2(3H)-one be synthesized, and what are the key reaction conditions to optimize yield?
Basic Research Question
The synthesis typically involves alkylation or acylation of the benzimidazol-2(3H)-one core. For example, analogous compounds like 1-dodecyl derivatives are synthesized by reacting 1H-benzo[d]imidazol-2(3H)-one with alkyl bromides (e.g., dodecyl bromide) under mild conditions using tetra-n-butylammonium bromide as a phase-transfer catalyst . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst optimization : Phase-transfer catalysts improve alkylation efficiency.
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
Post-synthesis, purification via column chromatography or recrystallization ensures high yields (e.g., 83–85% yields reported for similar compounds) .
What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Basic Research Question
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify functional groups (e.g., acetyl protons at ~2.5 ppm and carbonyl carbons at ~170 ppm) .
- X-ray crystallography : Determines molecular planarity and substituent orientation. For example, fused benzimidazolone rings show planarity deviations <0.02 Å, and substituent dihedral angles (e.g., 82.9° for dodecyl derivatives) are critical for crystal packing .
- Infrared (IR) spectroscopy : Confirms carbonyl stretching vibrations (~1700 cm) and N–H bonds (~3200 cm) .
What are common impurities encountered during the synthesis of this compound, and how can they be identified?
Basic Research Question
Common impurities include:
- Unreacted starting materials : Detected via thin-layer chromatography (TLC) or HPLC.
- Over-alkylated products : Identified by mass spectrometry (e.g., HRMS) or NMR (e.g., extra alkyl proton signals) .
- Oxidation byproducts : LC-MS or IR can detect carbonyl or hydroxyl groups from unintended oxidation .
What strategies are employed to enhance the selectivity of this compound derivatives for specific biological targets?
Advanced Research Question
Strategies include:
- Bioisosteric replacement : Substituting the 1-(piperidin-4-yl) group with scaffolds like 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one improves isoform selectivity (e.g., 10–40× selectivity for PLD2 over PLD1) .
- Functional group modulation : Introducing electron-withdrawing groups (e.g., halogens) or hydrophilic moieties (e.g., hydroxymethyl) alters receptor binding kinetics .
- Docking studies : Computational modeling predicts binding poses, guiding substituent placement for target engagement .
How do computational methods like DFT contribute to understanding the electronic properties of this compound?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electron distribution : Frontier molecular orbitals (HOMO/LUMO) reveal nucleophilic/electrophilic sites, critical for reactivity predictions .
- Geometric optimization : Validates experimental crystallographic data (e.g., bond lengths and angles within 0.01 Å accuracy) .
- Non-covalent interactions : π–π stacking and hydrogen-bonding patterns are quantified to explain crystal packing stability .
What in vitro assays are suitable for assessing the cytotoxicity of this compound derivatives?
Advanced Research Question
Common assays include:
- Sulforhodamine B (SRB) assay : Measures cell viability via protein content (e.g., GI values for MDA-MB-231 cells after 48-hour exposure) .
- Receptor binding assays : Radioligand displacement studies quantify affinity for targets like D2 dopamine or 5-HT receptors (e.g., IC values using -spiperone) .
- Metabolic stability testing : Liver microsomes assess cytochrome P450-mediated degradation, with LC-MS/MS tracking parent compound depletion .
How can bioisosteric replacement of the 1H-benzo[d]imidazol-2(3H)-one scaffold influence pharmacological properties?
Advanced Research Question
Bioisosteres modify:
- Pharmacokinetics : Replacing the benzimidazolone core with spirocyclic systems improves metabolic stability (e.g., reduced CYP3A4-mediated clearance) .
- Target engagement : Scaffold rigidity (e.g., triazaspirodecanone) enhances selectivity by restricting conformational flexibility, reducing off-target binding .
- Solubility : Polar substituents (e.g., hydroxymethyl) increase aqueous solubility, improving bioavailability .
What crystallographic parameters explain the packing stability of this compound derivatives?
Advanced Research Question
Key factors include:
- Hydrogen bonding : N–H⋯O interactions form inversion dimers (e.g., dimerization energy ~25 kJ/mol) .
- π–π stacking : Benzene and imidazole rings stack with interplanar distances of 3.4–3.6 Å, stabilizing crystal lattices .
- Alkyl chain orientation : Long alkyl chains (e.g., dodecyl) adopt perpendicular orientations to the benzimidazolone plane, minimizing steric clashes .
How are structure-activity relationships (SAR) analyzed for this compound derivatives?
Advanced Research Question
SAR studies involve:
- Substituent libraries : Synthesizing analogs with varied substituents (e.g., aryl, alkyl, halogens) to map potency trends .
- 3D-QSAR models : CoMFA or CoMSIA correlate spatial/electronic features with activity (e.g., logP vs. IC) .
- Mutagenesis studies : Site-directed mutagenesis identifies critical residues in target proteins (e.g., PLD1/2 isoforms) .
What computational tools are used to predict the metabolic pathways of this compound?
Advanced Research Question
Tools include:
- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., acetyl group hydrolysis) .
- CYP450 docking : AutoDock Vina simulates interactions with cytochrome enzymes to predict oxidation or demethylation .
- Metabolite identification : LC-HRMS/MS coupled with databases (e.g., HMDB) matches fragmentation patterns to known metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
